molecular formula C20H15ClN6 B11400290 2-(2-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11400290
M. Wt: 374.8 g/mol
InChI Key: AIEYNBUAEPGHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo-triazolo-pyrimidine family, a class of nitrogen-rich heterocycles known for their structural complexity and diverse pharmacological applications. The core structure consists of fused pyrazole, triazole, and pyrimidine rings, with substituents at the 2- and 7-positions: a 2-chlorophenyl group and a 3,4-dimethylphenyl group, respectively.

Properties

Molecular Formula

C20H15ClN6

Molecular Weight

374.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-10-(3,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN6/c1-12-7-8-14(9-13(12)2)27-19-16(10-23-27)20-24-18(25-26(20)11-22-19)15-5-3-4-6-17(15)21/h3-11H,1-2H3

InChI Key

AIEYNBUAEPGHHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5Cl)C

Origin of Product

United States

Preparation Methods

Core Pyrazole Ring Formation

The synthesis begins with constructing the pyrazole core, a critical step for subsequent functionalization. A common approach involves the cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters. For instance, 5-amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a pivotal intermediate, synthesized via refluxing ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate with hydrazine hydrate in ethanol. This step typically achieves yields of 65–75%, with purity confirmed via thin-layer chromatography (TLC).

Substituted pyrazoles are further functionalized through nucleophilic aromatic substitution (NAS). Introducing the 2-chlorophenyl group at position 2 requires Suzuki-Miyaura coupling using 2-chlorophenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) in a dimethylformamide (DMF)/water mixture at 80°C. The reaction’s success hinges on meticulous control of stoichiometry and exclusion of oxygen.

Triazole Ring Annulation

The triazolo[1,5-c]pyrimidine moiety is formed via cyclization reactions. A validated method involves treating the pyrazole intermediate with triethyl orthoformate under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid). For example, refluxing 5-amino-1,3-diphenyl-4,5-dihydro-4-imino-1H-pyrazolo[3,4-d]pyrimidine with triethyl orthoformate at 120°C for 6 hours yields the triazolo-pyrimidine framework with 82% efficiency.

Key considerations include:

  • Temperature modulation : Excessive heat promotes side reactions, while insufficient heat prolongs reaction times.

  • Catalyst selection : Phosphorus oxychloride (POCl₃) enhances cyclization kinetics but requires careful handling due to its corrosive nature.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction outcomes:

  • Polar aprotic solvents (e.g., DMF, DMSO) accelerate NAS but may decompose heat-sensitive intermediates.

  • Ether solvents (e.g., THF) favor cyclization but require anhydrous conditions.

Temperature profiles for critical steps:

Reaction StepOptimal Temperature (°C)SolventYield (%)
Pyrazole cyclization80–90Ethanol68
Suzuki coupling80DMF/H₂O72
Triazole annulation120Acetic acid82
Ullmann coupling110Toluene75

Catalytic Systems

  • Palladium catalysts : Pd(OAc)₂ with XPhos ligand enhances cross-coupling efficiency.

  • Acid catalysts : p-Toluenesulfonic acid (PTSA) minimizes byproducts during cyclization.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v). High-performance liquid chromatography (HPLC) with a C18 column resolves closely eluting impurities, achieving ≥98% purity.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of the 2-chlorophenyl group resonate at δ 7.45–7.52 (doublet, J = 8.4 Hz), while methyl groups on the 3,4-dimethylphenyl substituent appear as singlets at δ 2.25 and 2.30.

  • Mass spectrometry : Molecular ion peak at m/z 374.8 ([M+H]⁺) confirms the molecular formula C₂₀H₁₅ClN₆.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing isomerization during triazole formation (e.g.,triazolo[4,3-c]pyrimidine vs.triazolo[1,5-c]pyrimidine) is mitigated by:

  • Using excess triethyl orthoformate to drive equilibrium toward the desired product.

  • Employing microwave-assisted synthesis to reduce reaction time and suppress side pathways.

Scalability Limitations

Large-scale reactions face mass transfer limitations during cyclization. Continuous flow reactors improve heat dissipation and mixing, enhancing reproducibility .

Chemical Reactions Analysis

2-(2-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Research has indicated that this compound exhibits notable biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation. The compound's ability to inhibit CDK2 suggests potential applications in cancer therapy, as aberrant CDK2 activity is often associated with tumorigenesis.

Interaction Studies

  • Molecular Docking : Studies suggest that 2-(2-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine fits well into the active site of CDK2. Essential hydrogen bonds are formed between the compound and key residues within the enzyme's active site, facilitating its inhibitory effect on cell proliferation .

Therapeutic Applications

  • Anticancer Activity :
    • The compound has been shown to induce apoptosis in cancer cell lines by inhibiting CDK2. In vitro studies have demonstrated significant cytotoxicity against various cancer types.
    • Case Study : In experiments with HepG2 liver cancer cells and HeLa cervical cancer cells, the compound exhibited IC50 values comparable to established anticancer agents .
  • Anti-inflammatory Properties :
    • Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting prostaglandin synthesis. This suggests potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structural variations in the substituents of this compound significantly influence its biological activity. For instance:

  • Electron-Withdrawing Groups : The presence of chlorine enhances the potency against targeted kinases while maintaining selectivity over other receptors.
  • Dimethyl Substitution : The dimethyl groups may contribute to improved solubility and bioavailability .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazolo-Triazolo-Pyrimidine Derivatives

Compound Name 2-Substituent 7-Substituent Molecular Formula Molecular Weight Key Features
Target Compound 2-(2-Chlorophenyl) 3,4-Dimethylphenyl C22H17ClN6 ~400.8 Chlorine and methyl groups enhance lipophilicity; potential A2A antagonism
2-(4-tert-Butylphenyl)-7-(3-Chlorophenyl)-7H-Pyrazolo-Triazolo-Pyrimidine 4-tert-Butylphenyl 3-Chlorophenyl C22H19ClN6 402.9 Bulky tert-butyl group improves metabolic stability
2-[4-(4-Chloro-Phenoxymethyl)-Phenyl]-7H-Pyrazolo-Triazolo-Pyrimidine 4-Chloro-phenoxymethyl None C19H13ClN6O 376.8 Phenoxymethyl linker may enhance solubility; unsubstituted 7-position
SCH-442416 (A2A Antagonist) 2-Furanyl 3-(4-Methoxyphenyl)propyl C23H23N7O ~437.5 Furyl and methoxy groups critical for A2A selectivity (>1000-fold)

Key Observations :

  • Chlorine vs. Bulky Groups : The 2-chlorophenyl group in the target compound provides moderate steric hindrance compared to the 4-tert-butylphenyl analog, which may reduce off-target interactions .
  • Linker Effects: Compounds with thioether or phenoxymethyl linkers (e.g., ) show variable solubility and bioavailability due to polarizable sulfur or oxygen atoms .

Pharmacological and Functional Comparisons

Key Observations :

  • A2A Antagonism: Furyl-containing derivatives (e.g., SCH-442416) exhibit nanomolar affinity for A2A receptors, while the target compound’s 2-chlorophenyl group may reduce potency due to reduced hydrogen-bonding capacity .
  • Anticancer Potential: Analogs with methyl or trifluoromethyl groups (e.g., ) show antitrypanosomal and kinase inhibitory activities, suggesting the target compound’s 3,4-dimethylphenyl group could confer similar properties .

Key Observations :

  • Melting Points : Higher melting points (>300°C) in compounds with rigid substituents (e.g., 5g) suggest strong crystallinity, whereas thioether-linked analogs (e.g., compound 9) have lower melting points due to flexibility .
  • Synthetic Challenges : Introducing 3,4-dimethylphenyl may require optimized coupling conditions to avoid steric hindrance during aryl group attachment .

Biological Activity

The compound 2-(2-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex fused ring structure that may enhance its interaction with various biological targets.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H13ClN4\text{C}_{15}\text{H}_{13}\text{ClN}_4

This compound features a chlorophenyl group and a dimethylphenyl group, which are believed to play crucial roles in its biological activity and selectivity towards specific receptors.

Biological Activity Overview

Recent studies have indicated that compounds within the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class exhibit a range of biological activities including:

  • Antitumor Activity : Several derivatives have been shown to inhibit tumor growth in vitro.
  • Antiproliferative Effects : The compound exhibits significant cytotoxicity against various cancer cell lines.
  • Target Selectivity : The unique substituents may enhance selectivity towards specific targets such as A2A receptors.

Antitumor Activity

In a study focusing on the antitumor properties of similar compounds, it was found that derivatives of pyrazolo[4,3-e][1,2,4]triazolo exhibited potent inhibitory effects on cancer cell lines such as MCF-7. The IC50 values for these compounds ranged from 3.74 mg/mL to lower concentrations depending on the specific derivative tested .

Molecular docking studies have been employed to elucidate the binding interactions between this compound and key biological targets. It has been suggested that the interaction with cyclin-dependent kinases (CDKs) plays a significant role in mediating its antiproliferative effects .

Comparative Analysis

A comparative analysis of similar pyrazolo derivatives indicates that while many exhibit antitumor properties, the unique combination of substituents in 2-(2-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine may provide enhanced selectivity and reduced off-target effects compared to other compounds in its class .

Data Table: Biological Activity Summary

Compound NameBiological ActivityIC50 (µM)Target
2-(2-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAntitumor3.74MCF-7
Phenylpyrazolo[3,4-d]pyrimidine derivativeAntitumor0.3 - 24EGFR/VGFR2
7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazoloCytotoxicityVariesCDK2

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation and cyclization reactions. For example, pyrazolo-triazolopyrimidine derivatives are typically prepared by refluxing precursors in solvents like pyridine or dimethylformamide. Key steps include:

  • Condensation of azo-linked intermediates with substituted phenyl groups.
  • Cyclization using catalysts (e.g., acetic acid) under controlled temperatures (80–120°C).
  • Purification via recrystallization from ethanol or dichloromethane. Yields range from 62% to 70%, with characterization by melting point, IR (C=O, C=N stretches), and NMR (aromatic proton signals at δ 7.4–8.6 ppm) .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assigns aromatic protons and substituent environments (e.g., chlorophenyl protons at δ 7.58 ppm, dimethylphenyl groups at δ 2.40 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1670 cm⁻¹, NH stretches at 3315 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Validates C, H, N content (e.g., C: 69.94%, N: 25.77%) .

Q. How is the crystal structure resolved, and what are the key parameters?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Growing crystals via slow evaporation (e.g., from ethanol/dichloromethane).
  • Data collection at 293 K with Mo-Kα radiation.
  • Refinement using SHELX software, achieving R factors < 0.05 and mean C–C bond lengths of 0.002–0.004 Å .

Advanced Research Questions

Q. What computational approaches predict electronic properties and reactivity?

Density Functional Theory (DFT) calculates quantum chemical parameters (e.g., HOMO-LUMO gaps, electrostatic potential maps). These studies reveal electron-deficient pyrimidine rings and charge transfer mechanisms, guiding modifications for enhanced bioactivity .

Q. How does the compound interact with biological targets like DNA or enzymes?

Electrochemical assays (e.g., cyclic voltammetry) measure DNA binding via shifts in redox peaks. Competitive binding studies with ethidium bromide indicate intercalation or groove-binding modes. Enzyme inhibition assays (e.g., kinase or protease screens) use IC50 values to quantify potency, often linked to the trifluoromethyl group’s electron-withdrawing effects .

Q. What structural modifications enhance activity, and how are SAR studies designed?

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF3) at the 2-position increase DNA affinity, while bulky substituents (e.g., 3,4-dimethylphenyl) improve metabolic stability .
  • Methodology : Parallel synthesis of analogs with varied substituents, followed by in vitro bioassays and molecular docking to map binding pockets .

Q. How are reaction intermediates and mechanisms analyzed during synthesis?

  • TLC/HPLC : Monitors reaction progress and intermediate purity.
  • Isolation of Intermediates : Trapping reactive species (e.g., azo intermediates) for NMR/MS analysis.
  • Kinetic Studies : Varying temperature and solvent polarity to identify rate-limiting steps (e.g., cyclization vs. condensation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.